Cas no 870718-97-1 (Stannane, (3,4-difluoro-2,5-thiophenediyl)bis[trimethyl-)

Stannane, (3,4-difluoro-2,5-thiophenediyl)bis[trimethyl- structure
870718-97-1 structure
Product Name:Stannane, (3,4-difluoro-2,5-thiophenediyl)bis[trimethyl-
CAS-Nr.:870718-97-1
MF:C10H18F2SSn2
MW:445.731727123261
CID:4268420
PubChem ID:86084100
Update Time:2024-10-26

Stannane, (3,4-difluoro-2,5-thiophenediyl)bis[trimethyl- Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Stannane, (3,4-difluoro-2,5-thiophenediyl)bis[trimethyl-
    • 1,1′-(3,4-Difluoro-2,5-thiophenediyl)bis[1,1,1-trimethylstannane] (ACI)
    • Stannane, (3,4-difluoro-2,5-thiophenediyl)bis[trimethyl- (9CI)
    • (3,4-Difluorothiophene-2,5-diyl)bis(trimethylstannane)
    • 3,4-Difluoro-2,5-bis(trimethylstannyl)thiophene
    • 3,4-Difluoro-2,5-bis-trimethylstannanylthiophene
    • 3,4-Difluoro-2,5-di(trimethylstannyl)thiophene
    • YQYNGODNRGLWSZ-UHFFFAOYSA-N
    • 870718-97-1
    • G68945
    • Stannane,1,1'-(3,4-difluoro-2,5-thiophenediyl)bis[1,1,1-trimethyl-
    • 3,4-difluoro-2,5-bis-trimethylstannyl-thiophene
    • [3,4-difluoro-5-(trimethylstannyl)thiophen-2-yl]trimethylstannane
    • Inchi: 1S/C4F2S.6CH3.2Sn/c5-3-1-7-2-4(3)6;;;;;;;;/h;6*1H3;;
    • InChI-Schlüssel: YQYNGODNRGLWSZ-UHFFFAOYSA-N
    • Lächelt: FC1=C([Sn](C)(C)C)SC([Sn](C)(C)C)=C1F

Berechnete Eigenschaften

  • Genaue Masse: 445.91354g/mol
  • Monoisotopenmasse: 447.91413g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 3
  • Schwere Atomanzahl: 15
  • Anzahl drehbarer Bindungen: 2
  • Komplexität: 211
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 28.2Ų

Stannane, (3,4-difluoro-2,5-thiophenediyl)bis[trimethyl- Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
1PlusChem
1P01FWVO-100mg
Stannane, (3,4-difluoro-2,5-thiophenediyl)bis[trimethyl-
870718-97-1 99%
100mg
$151.00 2024-04-21
1PlusChem
1P01FWVO-250mg
Stannane, (3,4-difluoro-2,5-thiophenediyl)bis[trimethyl-
870718-97-1 99%
250mg
$226.00 2024-04-21
1PlusChem
1P01FWVO-1g
Stannane, (3,4-difluoro-2,5-thiophenediyl)bis[trimethyl-
870718-97-1 99%
1g
$575.00 2024-04-21
Aaron
AR01FX40-100mg
Stannane, (3,4-difluoro-2,5-thiophenediyl)bis[trimethyl-
870718-97-1 99%
100mg
$157.00 2025-02-13
Aaron
AR01FX40-250mg
Stannane, (3,4-difluoro-2,5-thiophenediyl)bis[trimethyl-
870718-97-1 99%
250mg
$236.00 2025-02-13
Aaron
AR01FX40-1g
Stannane, (3,4-difluoro-2,5-thiophenediyl)bis[trimethyl-
870718-97-1 99%
1g
$535.00 2023-12-15
A2B Chem LLC
AY21268-100mg
Stannane, (3,4-difluoro-2,5-thiophenediyl)bis[trimethyl-
870718-97-1 99%
100mg
$121.00 2024-04-19
A2B Chem LLC
AY21268-250mg
Stannane, (3,4-difluoro-2,5-thiophenediyl)bis[trimethyl-
870718-97-1 99%
250mg
$181.00 2024-04-19
A2B Chem LLC
AY21268-1g
Stannane, (3,4-difluoro-2,5-thiophenediyl)bis[trimethyl-
870718-97-1 99%
1g
$447.00 2024-04-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1686596-250mg
Th2F-2Sn
870718-97-1 98%
250mg
¥1926.00 2024-04-27

Stannane, (3,4-difluoro-2,5-thiophenediyl)bis[trimethyl- Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  30 min, -80 °C
1.2 Solvents: Tetrahydrofuran ;  1 h, -80 °C
Referenz
Synthesis and Characterization of Three Novel Perfluoro-oligothiophenes Ranging in Length from the Trimer to the Pentamer
Osuna, Reyes Malave; et al, Journal of Physical Chemistry B, 2005, 109(44), 20737-20745

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Bromine Solvents: Chloroform ;  reflux
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 1 h, -78 °C
2.2 Solvents: Tetrahydrofuran ;  -78 °C; 30 min, -78 °C
Referenz
Isoindigo-3,4-Difluorothiophene Polymer Acceptors Yield "All-Polymer" Bulk-Heterojunction Solar Cells with over 7% Efficiency
Liu, Shengjian; et al, Angewandte Chemie, 2018, 57(2), 531-535

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Butyllithium ,  [(Difluoromethyl)sulfonyl]benzene Solvents: Tetrahydrofuran ;  -78 °C
2.1 Reagents: Bromine Solvents: Chloroform ;  reflux
3.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 1 h, -78 °C
3.2 Solvents: Tetrahydrofuran ;  -78 °C; 30 min, -78 °C
Referenz
Isoindigo-3,4-Difluorothiophene Polymer Acceptors Yield "All-Polymer" Bulk-Heterojunction Solar Cells with over 7% Efficiency
Liu, Shengjian; et al, Angewandte Chemie, 2018, 57(2), 531-535

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Lithium diisopropylamide Solvents: Ethylbenzene ,  Tetrahydrofuran ,  Heptane ;  -78 °C; 30 min, -78 °C
1.2 -78 °C; 30 min, -78 °C; -78 °C → rt
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -78 °C
2.2 Reagents: [(Difluoromethyl)sulfonyl]benzene
3.1 Reagents: Bromine Solvents: Chloroform
4.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 1 h, -78 °C
4.2 Solvents: Tetrahydrofuran ;  -78 °C; 30 min, -78 °C; -78 °C → rt
Referenz
Thieno[3,4-c]pyrrole-4,6-dione-3,4-Difluorothiophene Polymer Acceptors for Efficient All-Polymer Bulk Heterojunction Solar Cells
Liu, Shengjian; et al, Angewandte Chemie, 2016, 55(42), 12996-13000

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Lithium diisopropylamide ;  2 h, -78 °C
1.2 1 h, -78 °C; -78 °C → rt; overnight, rt
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  15 h, -78 °C; 30 min, -78 °C
2.2 Reagents: N-Fluorobenzenesulfonimide (N-fluoro-N-(phenylsulfonyl)benzenesulfonamide) ;  30 min, -78 °C; overnight, rt
3.1 Reagents: Bromine Solvents: Dichloromethane ;  overnight, 50 °C
4.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  30 min, -78 °C
4.2 Solvents: Tetrahydrofuran ;  -78 °C; 1 h, -78 °C; 1 h, -78 °C → rt
Referenz
High Bulk Electron Mobility Diketopyrrolopyrrole Copolymers with Perfluorothiophene
Mueller, Christian J.; et al, Advanced Functional Materials, 2015, 25(18), 2725-2736

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  30 min, -78 °C
1.2 Solvents: Tetrahydrofuran ;  -78 °C; 1 h, -78 °C; 1 h, -78 °C → rt
Referenz
High Bulk Electron Mobility Diketopyrrolopyrrole Copolymers with Perfluorothiophene
Mueller, Christian J.; et al, Advanced Functional Materials, 2015, 25(18), 2725-2736

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 30 min, -78 °C
1.2 Solvents: Tetrahydrofuran ;  -78 °C; 1 h, -78 °C
Referenz
Synthesis and Photovoltaic Properties of Polythiophene Incorporating with 3,4-Difluorothiophene Units
Huang, Linquan; et al, Chinese Journal of Chemistry, 2013, 31(11), 1385-1390

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Bromine Solvents: Chloroform
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C
2.2 Solvents: Tetrahydrofuran ,  Hexane
Referenz
Difluoroterthiophene as promising block to build highly planar conjugated polymer for polymer photovoltaic cells
Jhang, Rong-Xian; et al, Dyes and Pigments, 2021, 188,

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Bromine Solvents: Chloroform
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 1 h, -78 °C
2.2 Solvents: Tetrahydrofuran ;  -78 °C; 30 min, -78 °C; -78 °C → rt
Referenz
Thieno[3,4-c]pyrrole-4,6-dione-3,4-Difluorothiophene Polymer Acceptors for Efficient All-Polymer Bulk Heterojunction Solar Cells
Liu, Shengjian; et al, Angewandte Chemie, 2016, 55(42), 12996-13000

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C
1.2 Reagents: N-Fluorobenzenesulfonimide Solvents: Tetrahydrofuran ;  -78 °C
2.1 Reagents: Bromine Solvents: Chloroform
3.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C
3.2 Solvents: Tetrahydrofuran ,  Hexane
Referenz
Difluoroterthiophene as promising block to build highly planar conjugated polymer for polymer photovoltaic cells
Jhang, Rong-Xian; et al, Dyes and Pigments, 2021, 188,

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -78 °C
1.2 Reagents: [(Difluoromethyl)sulfonyl]benzene
2.1 Reagents: Bromine Solvents: Chloroform
3.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 1 h, -78 °C
3.2 Solvents: Tetrahydrofuran ;  -78 °C; 30 min, -78 °C; -78 °C → rt
Referenz
Thieno[3,4-c]pyrrole-4,6-dione-3,4-Difluorothiophene Polymer Acceptors for Efficient All-Polymer Bulk Heterojunction Solar Cells
Liu, Shengjian; et al, Angewandte Chemie, 2016, 55(42), 12996-13000

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Lithium diisopropylamide Solvents: Ethylbenzene ,  Tetrahydrofuran ,  Heptane ;  -78 °C; 30 min, -78 °C
1.2 -78 °C; 30 min, -78 °C
2.1 Reagents: Butyllithium ,  [(Difluoromethyl)sulfonyl]benzene Solvents: Tetrahydrofuran ;  -78 °C
3.1 Reagents: Bromine Solvents: Chloroform ;  reflux
4.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 1 h, -78 °C
4.2 Solvents: Tetrahydrofuran ;  -78 °C; 30 min, -78 °C
Referenz
Isoindigo-3,4-Difluorothiophene Polymer Acceptors Yield "All-Polymer" Bulk-Heterojunction Solar Cells with over 7% Efficiency
Liu, Shengjian; et al, Angewandte Chemie, 2018, 57(2), 531-535

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C
1.2 Solvents: Tetrahydrofuran
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C
2.2 Reagents: N-Fluorobenzenesulfonimide Solvents: Tetrahydrofuran ;  -78 °C
3.1 Reagents: Bromine Solvents: Chloroform
4.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C
4.2 Solvents: Tetrahydrofuran ,  Hexane
Referenz
Difluoroterthiophene as promising block to build highly planar conjugated polymer for polymer photovoltaic cells
Jhang, Rong-Xian; et al, Dyes and Pigments, 2021, 188,

Stannane, (3,4-difluoro-2,5-thiophenediyl)bis[trimethyl- Raw materials

Stannane, (3,4-difluoro-2,5-thiophenediyl)bis[trimethyl- Preparation Products

Stannane, (3,4-difluoro-2,5-thiophenediyl)bis[trimethyl- Lieferanten

Amadis Chemical Company Limited
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(CAS:870718-97-1)Stannane, (3,4-difluoro-2,5-thiophenediyl)bis[trimethyl-
Bestellnummer:A1241558
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Menge:1g
Reinheit:99%
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SunaTech Inc.
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(CAS:870718-97-1)(3,4-Difluorothiophene-2,5-diyl)bis(trimethylstannane)
Bestellnummer:IN1783
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Menge:1g;5g;10g;50g
Reinheit:98%
Preisinformationen zuletzt aktualisiert:Friday, 25 July 2025 14:34
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Amadis Chemical Company Limited
(CAS:870718-97-1)Stannane, (3,4-difluoro-2,5-thiophenediyl)bis[trimethyl-
A1241558
Reinheit:99%
Menge:1g
Preis ($):482
Email
SunaTech Inc.
(CAS:870718-97-1)(3,4-Difluorothiophene-2,5-diyl)bis(trimethylstannane)
IN1783
Reinheit:98%
Menge:1g;5g;10g;50g
Preis ($):Untersuchung
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